Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate
Description
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para-position with a methoxy-linked 2-oxo-1,3-oxazolidin-5-yl moiety. The oxazolidinone ring is a five-membered heterocycle containing oxygen and nitrogen atoms, with a ketone group at position 2. However, the compound’s specific biological profile remains underexplored in the provided evidence. Its synthesis likely involves coupling a methyl 4-hydroxybenzoate precursor with an oxazolidinone derivative, though explicit synthetic details are absent in the evidence.
Properties
IUPAC Name |
methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-16-11(14)8-2-4-9(5-3-8)17-7-10-6-13-12(15)18-10/h2-5,10H,6-7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAGFUQOMIAQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2CNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-oxo-1,3-oxazolidine-5-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, leading to the death of the bacterial cell .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Comparisons
Oxazolidinone Derivatives
- Linezolid & Tedizolid: These second-generation oxazolidinones feature fluorinated aryl groups and acetamidomethyl substituents, critical for binding to the bacterial 50S ribosomal subunit. Linezolid’s 3-fluoro-4-morpholinophenyl group enhances activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Radezolid : Contains a triazole-methylamine side chain, improving activity against linezolid-resistant strains and community-acquired pathogens like Haemophilus influenzae .
Thiazolidinone Derivatives
- Compounds 5b and 5h (): These derivatives replace the oxazolidinone core with a thiazolidinone (sulfur-containing) ring. Substitutions such as indole and hydroxyphenyl groups confer antibacterial and antifungal activity, with 5b showing promise as a lead compound .
Heterocyclic Ethers and Esters
- Quinoline-Based Ethers (): While structurally distinct, these compounds highlight the role of π–π stacking and hydrogen bonding in crystallinity and solubility.
- Triazine Derivatives (): Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate features a triazine core, which increases steric bulk and may limit membrane permeability relative to the target compound’s oxazolidinone .
Key Observations :
Physicochemical and Structural Properties
Solubility and Crystallinity
- Quinoline Ethers (): Extensive π–π stacking in crystal structures suggests low aqueous solubility. The target compound’s oxazolidinone and ester groups may reduce such interactions, improving solubility .
- Triazine Derivatives (): Bulky triazine cores likely decrease solubility, whereas the target compound’s smaller oxazolidinone ring may enhance dissolution .
Hydrogen Bonding Potential
- Linezolid’s acetamidomethyl group forms hydrogen bonds with ribosomal RNA, a feature absent in the target compound. This could limit antibacterial efficacy unless compensated by the benzoate group’s interactions .
Biological Activity
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate, a member of the oxazolidinone class, has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C₁₂H₁₃NO₅
- Molecular Weight: 251.2353 g/mol
- CAS Number: 312598-51-9
The compound features an oxazolidinone ring, which is significant for its interaction with biological systems.
Enzyme Interactions
This compound has been shown to interact with various enzymes, influencing their activity. Notably, it can inhibit protein synthesis by binding to ribosomal proteins, which affects the translation process in cells .
Cellular Effects
This compound modulates several cellular processes:
- Cell Signaling Pathways: It influences pathways that regulate gene expression and cellular metabolism.
- Gene Expression: The compound can alter the activity of transcription factors, leading to changes in the expression of genes associated with cell growth and differentiation .
The mechanism by which this compound exerts its effects involves:
- Binding to Ribosomal Proteins: This disrupts normal protein synthesis.
- Subcellular Localization: The compound's localization within cellular compartments affects its functional activity .
Antimicrobial Activity
Research indicates that derivatives of oxazolidinones exhibit significant antibacterial properties. For instance:
- Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.004 | 0.008 |
| Enterobacter cloacae | 0.004 | 0.008 |
The most sensitive bacteria were found to be Enterobacter cloacae, while E. coli exhibited greater resistance .
Case Studies
A study evaluated the antibacterial activity of various oxazolidinone derivatives against a range of bacterial strains:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
